molecular formula C20H23NO5 B12811888 2',6'-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- CAS No. 23771-20-2

2',6'-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12811888
CAS No.: 23771-20-2
M. Wt: 357.4 g/mol
InChI Key: YUYKBUXMRJUACH-UHFFFAOYSA-N
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Description

2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetoxylidide group and a trimethoxybenzoyl group, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 2’,6’-dimethylacetanilide with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The process involves nucleophilic acyl substitution, where the acetoxylidide group reacts with the trimethoxybenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2’,6’-Dimethylacetanilide: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzoyl chloride: A reagent used in the synthesis.

    2-Chloro-2’,6’-acetoxylidide: A structurally related compound with different reactivity.

Uniqueness

2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- is unique due to its combined acetoxylidide and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

23771-20-2

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C20H23NO5/c1-12-7-6-8-13(2)19(12)21-18(23)11-15(22)14-9-16(24-3)20(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,23)

InChI Key

YUYKBUXMRJUACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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